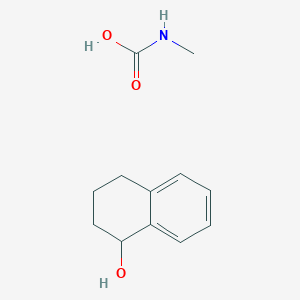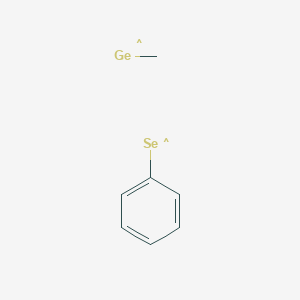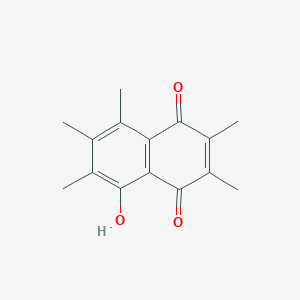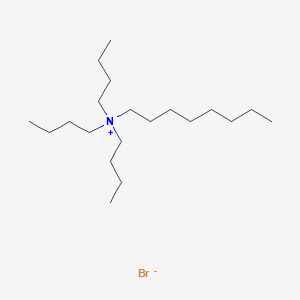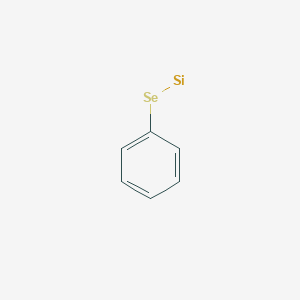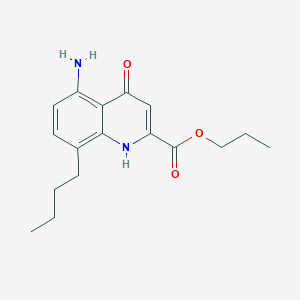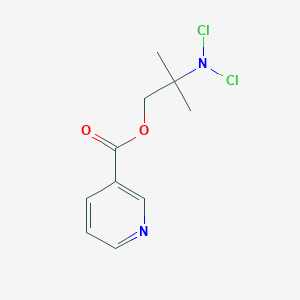
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This specific compound is characterized by its three hydroxy groups and a methyl group attached to the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation to yield the anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- typically involves large-scale oxidation of anthracene or the Friedel-Crafts reaction. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the compound can yield anthrone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) oxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: More complex anthraquinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various biochemical pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be compared with other similar compounds in the anthraquinone family:
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1,2,4-Trihydroxy-9,10-anthracenedione: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
2-Hydroxy-9,10-anthracenedione: Contains only one hydroxy group, making it less versatile in chemical reactions.
The uniqueness of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- lies in its specific arrangement of hydroxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives .
Properties
CAS No. |
61281-22-9 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4,5,10-trihydroxy-7-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-5,16-17,20H,1H3 |
InChI Key |
HIYIYKGQEYTLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3=O)O)C(=C2C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
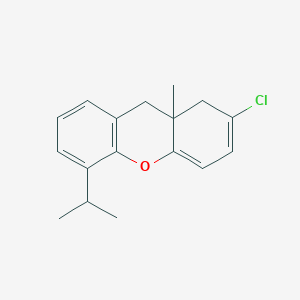

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
